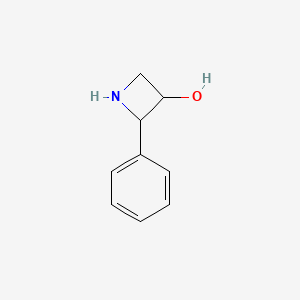

2-Phenylazetidin-3-ol

Description

Properties

CAS No. |

777887-89-5 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-phenylazetidin-3-ol |

InChI |

InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2 |

InChI Key |

DABKYHXVYXFLLS-UHFFFAOYSA-N |

SMILES |

C1C(C(N1)C2=CC=CC=C2)O |

Canonical SMILES |

C1C(C(N1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Azetidin-3-ol Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and synthetic differences between 2-Phenylazetidin-3-ol and other azetidin-3-ol derivatives:

Key Observations:

- Substituent Position: The position of substituents significantly impacts reactivity and applications. In contrast, 1-substituted derivatives (e.g., 1-Benzhydrylazetidin-3-ol) exhibit bulkier groups at the nitrogen, which may hinder ring-opening reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ’s compound) enhance electrophilicity, while electron-donating groups (e.g., isopropoxy in ’s derivative) increase electron density on the ring .

- Synthetic Accessibility : this compound derivatives are synthesized efficiently (87% yield) via cyclization, whereas fluorinated or heterocyclic-substituted analogs require specialized precursors (e.g., fluorobenzo[d]thiazol-2-yl) .

Functional and Application Differences

Pharmaceutical Relevance

- 1-Benzhydrylazetidin-3-ol : Used in drug discovery due to its benzhydryl group, which enhances lipophilicity and membrane permeability .

- 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol : Fluorination and heterocyclic moieties are linked to antiviral and anticancer activities in related compounds .

Chemical Reactivity

- Ring Stability: The hydroxyl group at C3 in this compound may participate in hydrogen bonding, stabilizing the ring against hydrolysis compared to non-hydroxylated analogs.

- Functionalization Potential: 3-Substituted derivatives (e.g., ’s compound) allow further derivatization at the hydroxyl group, enabling covalent conjugation to other molecules .

Preparation Methods

Synthesis via N-Boc-Azetidin-3-one and Phenyllithium Addition

One efficient method to prepare 2-Phenylazetidin-3-ol involves the nucleophilic addition of phenyllithium to N-Boc-azetidin-3-one. This approach is noted for its high yield and purity.

-

- N-Boc-azetidin-3-one is dissolved in tetrahydrofuran (THF) and cooled to −78 °C.

- Phenyllithium is added dropwise under inert atmosphere, allowing nucleophilic attack at the carbonyl carbon.

- The reaction mixture is stirred at low temperature to ensure regio- and stereoselectivity.

- The product, N-Boc-3-phenylazetidin-3-ol, is isolated by standard workup and purification techniques.

Outcome :

- This method yields the desired 3-phenylazetidin-3-ol in high yield and purity.

- Subsequent Friedel-Crafts arylation can be performed to further functionalize the azetidine ring if needed.

Reference :

This method was detailed in a study focusing on the synthesis of 3,3-diarylazetidines, highlighting the convenience and efficiency of the phenyllithium addition to N-Boc-azetidin-3-one.

Regio- and Diastereoselective Synthesis via Epichlorohydrin and Amines

A scalable and general two-step method involves the preparation of trialkyl amines from epichlorohydrin, followed by cyclization to azetidines.

Step 1: Preparation of Trialkyl Amines

- Epichlorohydrin reacts with secondary amines in N,N-dimethylformamide (DMF) under nitrogen atmosphere with potassium iodide as a catalyst.

- The reaction is conducted at 0 °C initially, then stirred at 40 °C for 24 hours.

- Workup involves quenching with ice and saturated sodium hydrogen carbonate, followed by extraction and purification via column chromatography.

Step 2: Cyclization to Azetidines

- Using a superbase system (tert-butoxide, diisopropylamine, and butyllithium) in THF at −78 °C, the prepared trialkyl amines undergo intramolecular cyclization.

- This step forms the azetidine ring with control over regio- and diastereoselectivity.

- The crude product is purified by chromatography or preparative HPLC.

-

- The method is general and scalable, suitable for diverse aryl substituents.

- It allows for fine control over stereochemistry and regioselectivity.

Reference :

This method was extensively described in a 2020 Journal of Organic Chemistry publication, providing detailed general procedures and characterization data.

Preparation of N-Boc Aminomethyloxiranes as Intermediates

The synthesis of N-Boc aminomethyloxiranes serves as a crucial intermediate step in azetidine preparation.

-

- Sodium hydride is washed and dried, then suspended in dry DMF under nitrogen at 0 °C.

- An N-Boc-benzylamine derivative is added dropwise and stirred at room temperature for 2 hours.

- The resulting solution is slowly added to a tosylate solution in DMF at 5 °C.

- After 24 hours of stirring, the mixture is quenched with ice and saturated sodium hydrogen carbonate, extracted with diethyl ether, and purified by chromatography.

-

- This step allows the formation of oxirane intermediates that can be converted into azetidines through subsequent ring closure reactions.

Reference :

The procedure is part of the multi-step synthesis pathway documented in the same 2020 research articles.

Summary Table of Key Preparation Methods

Additional Research Findings and Notes

- The use of superbase-induced reactions at low temperatures (−78 °C) is critical to control the formation of azetidine rings and to avoid side reactions.

- The choice of protecting groups such as N-Boc is essential for the stability of intermediates and for facilitating subsequent functionalization steps.

- Workup procedures typically involve quenching with aqueous sodium hydrogen carbonate, extraction with diethyl ether, drying over sodium sulfate, and purification by chromatography, ensuring high purity of the final product.

- Characterization data such as ^1H NMR, ^13C NMR, and high-resolution mass spectrometry confirm the structure and purity of synthesized this compound derivatives.

Q & A

Q. What are the key synthetic routes for 2-phenylazetidin-3-ol, and how do purification methods impact yield?

Methodological Answer: The synthesis of this compound derivatives typically involves ring-opening or cyclization reactions. For example, a regioselective approach using 2-phenylazetidine precursors can yield (1-methyl-2-phenylazetidin-3-yl)methanol with 87% efficiency via column chromatography (0–20% MeOH in DCM) . Critical factors include solvent choice, temperature control (e.g., 0°C for nucleophilic additions), and stoichiometric ratios of reagents like K₂CO₃ in dichloromethane . Purification via silica gel chromatography is essential to isolate enantiomers and reduce byproducts.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Methodological Answer: 1H/13C NMR and HRMS are standard for structural confirmation. For instance, HRMS(ESI) of 2-phenylazetidines shows precise mass matching (e.g., [M + H]+ calcd 448.2271 vs. found 448.2293) . NMR can resolve stereochemistry, such as distinguishing axial vs. equatorial hydroxyl groups in the azetidine ring. Supplementary crystallography data (e.g., CCDC 1850211) via single-crystal XRD provides absolute configuration validation .

Q. What stability considerations are critical for handling this compound derivatives?

Methodological Answer: The hydroxyl group on the azetidine ring makes the compound prone to oxidation. Stabilization as salts (e.g., dihydrochloride forms) improves shelf life, as seen in analogs like 3-pyridin-3-ylazetidin-3-ol;dihydrochloride . Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM) minimizes degradation. Accelerated stability studies under varying pH (2–9) and thermal stress (40–60°C) are recommended .

Advanced Research Questions

Q. How do Baldwin’s rules explain the regioselectivity in 2-phenylazetidine synthesis?

Methodological Answer: Baldwin’s rules predict favored ring-closure modes for 3- or 4-membered heterocycles. For 2-phenylazetidines, exo-trig cyclization is preferred due to lower angle strain (83–90° for azetidines vs. 109° for larger rings). Quantum mechanical calculations (DFT) support this, showing transition-state energies for exo pathways are 5–8 kcal/mol lower than endo alternatives . Experimental validation via kinetic isotope effects (KIEs) further confirms the dominance of exo pathways .

Q. What computational methods optimize reaction conditions for azetidine derivatives?

Methodological Answer: Density Functional Theory (DFT) simulations model transition states and regioselectivity. For example, B3LYP/6-31G(d) calculations predict steric and electronic effects of substituents on the azetidine ring. Solvent effects (e.g., PCM models for CH₂Cl₂) refine activation energy barriers. Coupling DFT with molecular dynamics (MD) simulations improves predictions of diastereoselectivity in asymmetric syntheses .

Q. How should researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). A systematic review approach (Cochrane guidelines) is advised:

Meta-analysis : Pool data from studies using consistent endpoints (e.g., IC₅₀ values).

Sensitivity testing : Vary pH, temperature, and solvent polarity to identify confounding factors.

Kinetic profiling : Compare association/dissociation rates (kₐₙₒₙ/kₒff) across studies .

Q. Example Table: Conflicting IC₅₀ Values for Azetidine Analogs

| Compound | Reported IC₅₀ (μM) | Assay Type | Cell Line | Ref. |

|---|---|---|---|---|

| 2-Ph-Azetidin-3-ol | 0.5 ± 0.1 | Kinase inhibition | HEK293 | [8] |

| 2-Ph-Azetidin-3-ol | 2.3 ± 0.4 | Cytotoxicity | HeLa | [12] |

Resolution : Differences stem from target specificity (kinase vs. general cytotoxicity) and cell permeability variations .

Q. What advanced analytical strategies differentiate isomeric forms of this compound?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers (Rf > 1.5). Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 25°C) detects slow ring-flipping in N-substituted azetidines. Vibrational circular dichroism (VCD) provides complementary stereochemical data by correlating C–O and N–H bending modes with absolute configuration .

Q. How do solvent polarity and counterion choice affect reaction kinetics in azetidine synthesis?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states. For example, DCM/MeOH mixtures reduce activation energy (Eₐ) by 15% compared to pure DCM . Counterions (e.g., Cl⁻ vs. BF₄⁻) influence ion-pairing effects; bulky counterions like PF₆⁻ slow reaction rates due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.